4-[(E)-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 4-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydrazone derivatives with different substituents.
Scientific Research Applications
4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and structure.
Industrial Applications: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals, serving as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to the inhibition of their activity. This inhibition can disrupt various cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzene moiety but lacks the hydrazone group.
4-Formylbenzoic acid: Contains the formyl group but does not have the hydrazone linkage.
Benzamide derivatives: Similar in structure but differ in the functional groups attached to the benzene ring.
Uniqueness
4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is unique due to its hydrazone functional group, which imparts distinct reactivity and biological activity. This structural feature allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(E)-[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-26-13-7-8-14(15(9-13)27-2)20-16(22)17(23)21-19-10-11-3-5-12(6-4-11)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXHDNGLYBOGT-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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